molecular formula C9H5BrN2 B13465698 7-Bromo-1H-indole-2-carbonitrile

7-Bromo-1H-indole-2-carbonitrile

Cat. No.: B13465698
M. Wt: 221.05 g/mol
InChI Key: IJPIUBGFUIGHKF-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a bromine atom at the 7th position and a nitrile group at the 2nd position makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-indole-2-carbonitrile typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1H-indole-2-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Substitution: Products include various substituted indoles depending on the nucleophile used.

    Oxidation: Products include indole oxides or quinones.

    Reduction: Products include reduced indoles or amines.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-indole-2-carbonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. The bromine atom and nitrile group can influence the compound’s reactivity and binding affinity to molecular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile: Similar structure but with additional methyl and phenyl groups.

    5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.

Uniqueness

7-Bromo-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitrile groups allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

7-bromo-1H-indole-2-carbonitrile

InChI

InChI=1S/C9H5BrN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H

InChI Key

IJPIUBGFUIGHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C#N

Origin of Product

United States

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